molecular formula C14H11ClFNO3S B15358299 Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate

Cat. No.: B15358299
M. Wt: 327.8 g/mol
InChI Key: HKPJCEYBCZBRDC-UHFFFAOYSA-N
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Description

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate is a complex organic compound that features a combination of aromatic rings, halogens, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 5-chlorothiophene-2-carbonyl chloride with an amine derivative, followed by esterification with methyl 5-fluoro-4-methylbenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorothiophene-2-carboxylate
  • Methyl 2-bromo-5-fluoro-4-methylbenzoate
  • Methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate

Uniqueness

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClFNO3S

Molecular Weight

327.8 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate

InChI

InChI=1S/C14H11ClFNO3S/c1-7-5-10(8(6-9(7)16)14(19)20-2)17-13(18)11-3-4-12(15)21-11/h3-6H,1-2H3,(H,17,18)

InChI Key

HKPJCEYBCZBRDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)OC)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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